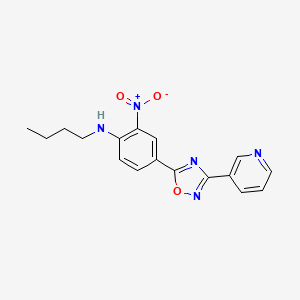
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide, also known as DMXB-A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a role in various physiological processes, including synaptic plasticity, learning, and memory. Activation of α7 nAChR by 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which can modulate neuronal activity and improve cognitive function.
Biochemical and Physiological Effects:
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and inducing apoptosis in cancer cells. 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide can also modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which can have downstream effects on neuronal activity and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide in lab experiments is its specificity for the α7 nAChR, which allows for targeted modulation of neuronal activity. However, one limitation of using 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide is its relatively short half-life, which can limit its efficacy in certain experimental paradigms.
Direcciones Futuras
For 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide research include investigating its potential applications in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Additionally, further research is needed to elucidate the precise mechanisms underlying 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide's effects on neuronal activity and behavior. Finally, the development of more potent and selective α7 nAChR agonists may lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzyl chloride with sodium azide to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with 4-ethoxyaniline in the presence of a palladium catalyst to form 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has shown potential applications in various fields of research, including neuroscience, pharmacology, and cancer research. In neuroscience, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In pharmacology, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. In cancer research, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-4-32-18-12-10-17(11-13-18)26-24(29)19-7-5-6-8-20(19)25-27-23(28-33-25)16-9-14-21(30-2)22(15-16)31-3/h5-15H,4H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGTZODHASYJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)


![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)







